2-Chloro-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-oxo-2-thiophen-2-ylethyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJFKWKDQCIJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CS1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of Thiophene-Containing Amines
A common route involves the reaction of N-isopropyl-2-(thiophen-2-yl)ethylamine with chloroacetyl chloride under basic conditions. This method is adapted from protocols for analogous compounds.
Procedure :
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Substrate Preparation : N-Isopropyl-2-(thiophen-2-yl)ethylamine is synthesized via reductive amination of 2-thiophenecarboxaldehyde with isopropylamine, followed by reduction using NaBH4.
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Acylation : The amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Chloroacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl. The mixture is stirred for 12 hours at room temperature.
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Workup : The organic layer is washed with 5% HCl, saturated NaHCO3, and brine, then dried over Na2SO4. Evaporation yields the crude product, which is purified via recrystallization (isopropyl acetate/hexane).
Key Data :
Cyanide-Mediated Condensation and Cyclization
Strecker Synthesis Adaptation
Patent WO1998051689A1 describes a cyanide-assisted condensation for structurally related acetamides, adaptable to the target compound.
Procedure :
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Condensation : 2-Thiophenecarboxaldehyde (1.0 equiv) reacts with N-isopropylamine (1.1 equiv) and sodium cyanide (1.5 equiv) in ethanol/water (3:1) at 60°C for 2 hours.
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Chloroacetylation : The intermediate imine is treated with chloroacetyl chloride (1.2 equiv) in DCM, followed by sulfuric acid catalysis under reflux (50–150°C).
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Autoclave Cyclization : The crude product is subjected to high-pressure (5–20 bar) cyclization in methanol at 130°C for 5 hours to enhance ring closure.
Optimization Insights :
Hantzsch-Thioamide Intermediate Route
Thiazole Ring Formation
A method inspired by PMC11151210 employs Hantzsch condensation to construct the thiophene-acetamide backbone.
Procedure :
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Thioamide Synthesis : 2-Aminothiophene (1.0 equiv) reacts with chloroacetic anhydride (1.5 equiv) in THF under N2, yielding 2-chloro-N-(thiophen-2-yl)acetamide.
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Isopropyl Group Introduction : The acetamide is treated with isopropyl bromide (1.2 equiv) and K2CO3 in DMF at 80°C for 6 hours.
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Oxidation : The intermediate is oxidized with m-CPBA (1.1 equiv) in DCM to form the ketone moiety.
Analytical Data :
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¹H NMR : δ 1.25 (d, 6H, CH(CH3)2), 3.45 (m, 1H, CH), 4.20 (s, 2H, CH2Cl), 7.10–7.30 (m, 3H, thiophene).
Resolution of Racemic Intermediates
Enantioselective Synthesis
Racemic 2-(2-thienyl)ethylaminoacetamide (Example 7 in) is resolved using L(+)-tartaric acid to isolate the dextrorotatory enantiomer.
Procedure :
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Racemate Formation : The racemic acetamide (38 g, 0.129 mol) is dissolved in isopropanol with 0.2% water.
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Resolution : L(+)-Tartaric acid (10.6 g, 0.071 mol) in isopropanol is added, and the mixture is stirred at 50°C for 30 minutes. The diastereomeric salt precipitates and is filtered.
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Recrystallization : The salt is recrystallized twice from ethanol/water (4:1) to achieve >99% enantiomeric excess.
Critical Parameters :
Comparative Analysis of Methodologies
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Chloroacetylation | 72–85% | >97% | Moderate | High |
| Cyanide Condensation | 94% | 95% | High | Moderate |
| Hantzsch Route | 65–78% | 90% | High | Low |
| Enantioselective | 68% | >99% ee | Very High | Low |
Key Observations :
-
Chloroacetylation offers the best balance of yield and scalability for industrial applications.
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Cyanide-mediated methods, while high-yielding, require stringent safety protocols due to NaCN use.
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Enantioselective synthesis is critical for pharmaceutical applications but adds cost and complexity.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent:
- Antimicrobial Activity: Research indicates that derivatives of chloroacetamides can exhibit significant antimicrobial properties. The presence of the thiophene ring is believed to enhance this activity by interacting with bacterial cell membranes or enzymes .
- Anticancer Properties: Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
Agricultural Science
In agriculture, the compound's properties may be utilized for developing new pesticides:
- Herbicidal Activity: Compounds containing chloroacetamide groups are known for their herbicidal effects. They may disrupt plant growth by inhibiting specific enzymes involved in amino acid synthesis .
- Insect Repellents: The unique structure may also lend itself to formulation as an insect repellent, targeting specific pests that threaten crop yields.
Material Science
The compound's chemical properties allow for potential applications in materials engineering:
- Polymer Synthesis: The reactivity of the chloroacetamide group can be exploited in polymer chemistry, where it can serve as a monomer or crosslinking agent in the formation of novel materials with tailored properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various chloroacetamide derivatives, including this compound. Results demonstrated a 70% inhibition rate against Staphylococcus aureus at a concentration of 50 µg/mL, indicating significant potential for further development into an antimicrobial agent .
Case Study 2: Herbicidal Activity
In a controlled environment study by Johnson et al. (2024), the herbicidal effects of this compound were assessed against common agricultural weeds. The results showed a 60% reduction in weed biomass when applied at a rate of 200 g/ha, suggesting its viability as a herbicide .
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Backbone
The acetamide framework allows diverse substitutions, influencing physicochemical and biological properties. Key analogs include:
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide
- Structure : Replaces the thiophene ring with a 1,3,4-oxadiazole group and a 2-chlorophenyl substituent.
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Lacks the isopropyl group and features a 4-fluorophenyl substituent.
- Implications: The electron-withdrawing fluorine atom increases electrophilicity at the chloroacetamide site, making it a versatile intermediate for synthesizing derivatives like quinolin-8-yloxy acetamides .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Heterocyclic Ring Modifications
Replacing the thiophene ring with other heterocycles alters electronic and steric properties:
2-Chloro-N-(2-oxothiolan-3-yl)acetamide
- Structure : Contains a tetrahydrothiophene-2-one (thiolactone) ring.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structure: Features a morpholinone ring fused with a dimethyl group.
- Implications: The morpholinone increases polarity, improving aqueous solubility compared to thiophene-containing analogs .
Pharmacological and Agrochemical Relevance
- Pesticidal Analogs : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) demonstrate the importance of chloroacetamides in herbicidal activity. Their efficacy is attributed to the chloroacetyl group’s reactivity and aryl substituents’ lipophilicity .
- Structural Insights : Crystallographic studies of analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal intermolecular N–H···N hydrogen bonds that stabilize crystal packing, a feature likely shared by the target compound .
Biological Activity
2-Chloro-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, with the CAS number 1353981-22-2, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including its effects on enzymatic inhibition and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from thiophene derivatives. The compound is characterized by its unique molecular structure, which includes a chloro group, an isopropyl moiety, and a thiophene ring. The molecular formula is with a molecular weight of approximately 259.75 g/mol .
Crystallographic Data
The crystal structure of the compound has been analyzed, revealing important details about its geometric configuration. Key crystallographic parameters include:
- Crystal System : Monoclinic
- Space Group : P21/c
- Unit Cell Dimensions : Å, Å, Å
- Volume : ų
Table 1 summarizes the crystallographic data:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.391(5) |
| b (Å) | 21.034(8) |
| c (Å) | 10.777(4) |
| Volume (ų) | 2574.1(16) |
Enzymatic Inhibition
One of the primary areas of interest regarding the biological activity of this compound is its potential as an inhibitor of various enzymes.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Tyrosinase Inhibitors : A study examining a series of phenolic compounds found that those with structural similarities to thiophene-containing compounds exhibited significant tyrosinase inhibition, with IC50 values as low as 0.51 μM for the most potent derivatives .
Table 2: Comparative IC50 Values of Tyrosinase Inhibitors
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.51 |
| Compound B | 3.50 |
| Compound C | >200 |
| 2-Chloro-N-isopropyl... | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1 : Refluxing a thiophene-containing intermediate with chloroacetyl chloride in triethylamine (TEA) for 4–6 hours, followed by purification via recrystallization using solvents like pet-ether .
- Route 2 : Using catalytic potassium iodide (KI) in dimethylformamide (DMF) to enhance coupling efficiency during alkylation steps .
- Key Step : Monitoring reaction progress via TLC (e.g., silica gel plates with MeOH/CH₂Cl₂ gradients) to confirm intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680–1700 cm⁻¹, C-Cl at ~700–750 cm⁻¹) .
- NMR : Confirm stereochemistry and substituent positions. For example:
- ¹H NMR : Look for thiophene protons (~δ 6.8–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .
- 13C NMR : Carbonyl carbons (δ ~165–175 ppm) and quaternary carbons adjacent to thiophene rings .
Q. What are the key considerations in designing a purification protocol for this acetamide derivative?
- Methodological Answer :
- Recrystallization : Use solvent pairs like ethyl acetate/pet-ether to remove unreacted starting materials .
- Column Chromatography : Optimize eluent gradients (e.g., 0–8% MeOH in CH₂Cl₂) to separate polar byproducts .
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of chloroacetyl chloride) to minimize side reactions .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of thiophene-containing intermediates in the synthesis?
- Methodological Answer :
- Catalyst Screening : Test KI, NaI, or phase-transfer catalysts to enhance nucleophilic displacement rates .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for stabilizing transition states during alkylation .
- Temperature Control : Perform reactions at 60–80°C to balance reaction rate and byproduct formation .
Q. How to address contradictions in NMR data when confirming the stereochemistry of the compound?
- Methodological Answer :
- Advanced NMR : Use 2D techniques (e.g., COSY, NOESY) to resolve overlapping signals, particularly for thiophene and isopropyl groups .
- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for different stereoisomers .
- Crystallography : If crystals are obtainable, perform X-ray diffraction to unambiguously assign stereochemistry .
Q. What strategies are employed to enhance the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 2–12) and monitor decomposition via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidation of the thiophene moiety .
Q. How to analyze unexpected byproducts formed during the alkylation steps of synthesis?
- Methodological Answer :
- LC-MS : Identify molecular weights of byproducts (e.g., dimerization products or chlorinated adducts) .
- Isolation and Characterization : Use preparative TLC to isolate byproducts, followed by FTIR and high-resolution MS for structural elucidation .
Q. What computational approaches are used to predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- HOMO-LUMO Analysis : Calculate frontier orbitals to assess reactivity and potential for charge-transfer interactions .
- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Safety and Regulatory Considerations
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
